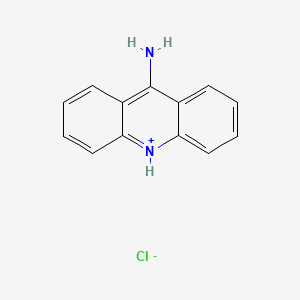

acridin-9-amine hydrochloride

Description

Historical Trajectory of Acridine (B1665455) Derivatives in Chemical and Biological Research

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from the high-boiling fraction of coal tar. ptfarm.plwikipedia.org Initially, acridine derivatives found industrial use as pigments and dyes due to their unique chemical and physical properties. rsc.orgptfarm.pl The turn of the 20th century marked a pivotal shift towards biological applications. In 1917, Ehrlich and Benda discovered the potent antimicrobial properties of acridine compounds, leading to the development of antiseptics like proflavine. ptfarm.ploup.com

During World War II, the scarcity of quinine (B1679958) spurred the development of the acridine-based antimalarial drug, mepacrine (quinacrine). mdpi.comptfarm.pl Although the advent of penicillin and other antibiotics later overshadowed their use as antibacterials, the rise of drug-resistant infections has renewed interest in acridines. ptfarm.ploup.com The latter half of the 20th century saw the exploration of acridines as anticancer agents. mdpi.com This was driven by the discovery that their planar structure allows them to intercalate into DNA, a mechanism first proposed by Leonard Lerman in 1961. nih.govwikipedia.org This led to the development of clinically studied anticancer drugs such as amsacrine (B1665488). rsc.orgmdpi.com Research has since expanded to include acridine derivatives as antiviral, antiparasitic, and antifungal agents, as well as tools for investigating neurodegenerative diseases like Alzheimer's. rsc.orgnih.govresearchgate.net

Table 1: Key Milestones in Acridine Research

The Acridine Chromophore: Significance of Planar Aromaticity in Molecular Interactions

The biological activity of most acridine derivatives is intrinsically linked to the structure of the acridine chromophore. mdpi.comresearchgate.net This chromophore consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring, forming a linear, planar, and polycyclic aromatic system. nih.govdrugbank.com This planarity is a critical feature, as the flat surface of the molecule, with a thickness of about 3.5 Å, is optimal for inserting itself between the base pairs of a DNA double helix. nih.govwikipedia.org This process is known as intercalation. nih.govwikipedia.org

Intercalation is a non-covalent interaction driven primarily by π-π stacking forces between the aromatic rings of the acridine molecule and the purine (B94841) and pyrimidine (B1678525) bases of DNA. researchgate.netcsic.esresearchgate.net For a molecule to intercalate, the DNA helix must locally unwind and separate its base pairs, creating a space for the ligand to enter. wikipedia.org Acridine derivatives are known to unwind DNA, causing it to lengthen and lose some structural stability. nih.gov This disruption of the DNA's structure and function can inhibit crucial cellular processes like DNA replication and transcription, which is the basis for their antitumor and antimicrobial effects. wikipedia.org The specific substituents on the acridine ring system can further influence binding affinity and sequence selectivity, often through additional electrostatic or hydrogen-bonding interactions with the DNA backbone or base pair edges. researchgate.netpharmacompass.com

Acridin-9-amine Hydrochloride as a Prototypical Compound for Mechanistic Investigations

This compound (9-aminoacridine hydrochloride) is one of the simplest, yet most important, acridine derivatives. researchgate.netresearchgate.net Its fundamental structure, consisting of the acridine core with an amino group at the C9 position, has made it a quintessential model compound for studying the mechanism of action of this entire class of molecules. researchgate.netresearchgate.net As a prototypical DNA intercalator, it has been used extensively in biophysical studies to elucidate the specific forces and structural requirements for DNA binding. pharmacompass.com

Research using acridin-9-amine has provided key insights into:

DNA Intercalation Dynamics: Studies have used 9-aminoacridine (B1665356) to investigate the kinetics and sequence preferences of intercalation into different DNA structures. pharmacompass.com These investigations have helped to build models of how intercalators recognize and bind to specific DNA sequences. pharmacompass.com

Enzyme Inhibition: While its primary interaction is with DNA, acridin-9-amine and its derivatives are also known to inhibit enzymes that interact with DNA, such as topoisomerases. researchgate.netoup.com It serves as a scaffold for designing more potent and selective enzyme inhibitors. rsc.orgbohrium.com

Mutagenesis: Due to its ability to distort the DNA helix, 9-aminoacridine is a known mutagen, specifically causing frameshift mutations. pharmacompass.comscbt.com This property has been exploited in genetic research to study DNA repair mechanisms and the fidelity of DNA replication.

Fluorescent Probing: Like many acridines, 9-aminoacridine is highly fluorescent. researchgate.netdrugbank.com This property allows it to be used as a probe in various biological applications, such as an intracellular pH indicator and for visualizing DNA in cells. drugbank.compharmacompass.com

Drug Development Scaffold: It has served as the starting point for the synthesis of countless derivatives. rsc.orgresearchgate.net By modifying the core 9-aminoacridine structure, researchers have developed compounds with enhanced biological activity, including anticancer agents like amsacrine and various experimental antimicrobial and antiviral compounds. rsc.orgnih.gov For instance, studies have explored how substitutions on the acridine ring or the 9-amino group affect activity against specific cancer cell lines or pathogens. researchgate.netnih.gov

Table 2: Physicochemical Properties of this compound

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridin-10-ium-9-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGPOQQGJVJDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-50-9 | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Acridin 9 Amine Hydrochloride and Its Derivatives

Established Synthetic Routes to Acridin-9-amine Core Structures

The construction of the fundamental acridin-9-amine scaffold can be achieved through several established chemical pathways. These routes often begin with the synthesis of a halogenated acridine (B1665455), typically 9-chloroacridine (B74977), which serves as a versatile intermediate for subsequent amination.

Nucleophilic Aromatic Substitution Approaches from Halogenated Acridines (e.g., 9-chloroacridine)

The most prevalent and versatile method for the synthesis of acridin-9-amine and its derivatives is through the nucleophilic aromatic substitution (SNAr) of 9-chloroacridine. This reaction is particularly effective due to the electron-deficient nature of the C-9 position in the acridine ring, which is activated towards nucleophilic attack. The reaction typically involves heating 9-chloroacridine with an appropriate amine in a suitable solvent, such as phenol (B47542) or a high-boiling alcohol.

The synthesis of the 9-chloroacridine precursor itself is commonly achieved through the cyclization of N-phenylanthranilic acid using a dehydrating agent like phosphorus oxychloride (POCl₃), which also serves as the chlorine source. The subsequent reaction with an amine proceeds via an addition-elimination mechanism, where the amine attacks the C-9 position, forming a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the corresponding 9-aminoacridine (B1665356) derivative. The hydrochloride salt can then be readily prepared by treatment with hydrochloric acid.

A variety of primary and secondary amines can be employed in this reaction, allowing for the introduction of diverse substituents at the 9-amino position. This flexibility is crucial for tuning the pharmacological properties of the final compounds.

Reductive Amination Strategies for Derivatization

Reductive amination provides a powerful method for the derivatization of acridine compounds, particularly for introducing diverse side chains. This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form a Schiff base or imine intermediate, which is then reduced in situ to the corresponding amine. While not a primary method for the synthesis of the acridin-9-amine core itself, it is extensively used to modify substituents on the acridine ring or on the N-substituent of the 9-amino group.

For instance, an acridine derivative bearing an aldehyde functionality can be reacted with a primary amine, followed by reduction with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to introduce a secondary amine-containing side chain. This strategy significantly expands the chemical space accessible for SAR studies, allowing for the incorporation of a wide range of functional groups and linker lengths.

Addition-Elimination Reaction Pathways

The synthesis of acridin-9-amine from 9-chloroacridine is a classic example of a nucleophilic aromatic substitution that proceeds through an addition-elimination pathway. This mechanism is fundamental to understanding the reactivity of the acridine core. The key steps are:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the attacking amine nucleophile adds to the electron-deficient C-9 carbon of the acridine ring. This disrupts the aromaticity of the central pyridine (B92270) ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Elimination: The aromaticity of the ring is restored in the second step through the elimination of the leaving group, which in this case is the chloride ion. The departing chloride ion is a good leaving group, which drives the reaction to completion.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis has emerged as a high-throughput strategy for the generation of large, combinatorial libraries of acridin-9-amine derivatives. This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. The key advantage of this approach is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

In the context of acridin-9-amine synthesis, a common strategy involves the attachment of an amino acid or a suitable linker to the solid support. Subsequently, an acridine moiety, often functionalized with a carboxylic acid, is coupled to the resin-bound amine. Alternatively, a resin-bound amine can be reacted with 9-chloroacridine to form the acridin-9-amine core directly on the solid support. Further derivatization of the acridine ring or the attached side chain can be performed before cleavage from the resin to yield the final products. This methodology has been instrumental in the rapid discovery of novel acridine-based compounds with enhanced biological activity.

Development of One-Pot Synthetic Procedures

To improve efficiency and reduce waste, one-pot synthetic procedures for acridin-9-amine derivatives have been developed. These methods combine multiple reaction steps into a single process without the need for isolation and purification of intermediates. This approach offers significant advantages in terms of time, cost, and environmental impact.

For example, a one-pot synthesis might involve the in situ formation of 9-chloroacridine from N-phenylanthranilic acid and POCl₃, followed by the direct addition of an amine to the reaction mixture to yield the desired 9-aminoacridine derivative. Another approach involves the use of a palladium-catalyzed reaction between bis(2-bromophenyl)amine (B2592992) and a terminal alkyne, which can lead to the formation of 9-substituted acridines in a single step. The development of such streamlined synthetic routes is a continuous effort in the field of medicinal chemistry.

Design and Synthesis of N-Substituted Acridin-9-amine Derivatives

The synthesis of these derivatives typically follows the nucleophilic aromatic substitution of 9-chloroacridine with a wide array of primary and secondary amines. These amines can range from simple alkylamines to more complex structures incorporating polyamines, amino acids, peptides, and other pharmacophoric groups. The choice of the N-substituent is often guided by computational modeling and a deep understanding of the target biomolecule.

Below is a table summarizing some examples of N-substituted acridin-9-amine derivatives and the corresponding amine starting materials used in their synthesis from 9-chloroacridine.

| Amine Starting Material | Resulting N-Substituted Acridin-9-amine Derivative |

| Aniline | N-phenylacridin-9-amine |

| Ethylenediamine (B42938) | N,N'-(ethane-1,2-diyl)bis(acridin-9-amine) |

| 4-Aminophenol | 4-((acridin-9-yl)amino)phenol |

| Glycine | 2-((acridin-9-yl)amino)acetic acid |

| 3-Aminopropan-1-ol | 3-((acridin-9-yl)amino)propan-1-ol |

Conjugation with Amino Acids and Peptidic Moieties

The conjugation of acridin-9-amine with amino acids and peptides is a significant area of research, aiming to create molecules with specific biological activities. These synthetic approaches can be broadly categorized into solution-phase and solid-phase methods.

A one-pot synthesis method has been developed for N-(9-acridinyl) amino acid derivatives. This procedure begins with the reaction of 9-chloroacridine with a sodium alkoxide solution, such as sodium methoxide (B1231860) in methanol. Subsequently, the appropriate amino acid is added to the reaction mixture. This approach avoids the isolation of the intermediate 9-alkoxyacridine. The final products are then purified using techniques like preparative thin-layer chromatography. nih.gov

Both solution-phase and solid-phase peptide synthesis (SPPS) have been employed to create peptide conjugates of 9-aminoacridine. nih.govnih.gov In one approach, a novel 9-anilinoacridine-4-carboxylic acid was synthesized and utilized in the solid-phase synthesis of a combinatorial library of acridine-peptide conjugates. nih.gov Another study reported the synthesis of new peptide-9-aminoacridine conjugates using an ethylenediamine linker, with both solution and solid-phase methods being utilized. nih.gov

The following table provides examples of N-(9-acridinyl) amino acid derivatives synthesized using these methods.

| Compound Name | Amino Acid Used | Yield (%) | Melting Point (°C) |

| 8-(acridin-9-ylamino) octanoic acid | 8-aminooctanoic acid | 30 | 149.7–151.2 |

| 6-(acridin-9-ylamino) hexanoic acid | 6-aminohexanoic acid | 30 | 210.0–212.0 |

| 4-(acridin-9-ylamino) butanoic acid | 4-aminobutyric acid | Not specified | Not specified |

| (S) 2-(acridin-9-ylamino)-3-phenylpropanoic acid | L-phenylalanine | Not specified | Not specified |

Data sourced from nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Acridine Core

The electronic properties of the acridine ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substitutions can influence the reactivity and intermolecular interactions of the resulting derivatives.

One-pot methods have been disclosed for the synthesis of N-substituted 9-aminoacridine derivatives bearing EWGs or EDGs. google.com A general procedure involves the reaction of a 9-chloro (un)substituted acridine with a primary amine in phenol at elevated temperatures. arabjchem.orgresearchgate.net For instance, 9-chloroacridine can be reacted with various substituted anilines to yield 9-anilinoacridine (B1211779) derivatives. arabjchem.org

The synthesis of the 9-chloroacridine precursor itself is a key step. This is often achieved through a modified Ullmann-Goldberg reaction, where an o-chlorobenzoic acid is reacted with an appropriately substituted aniline, followed by cyclization with phosphorus oxychloride. arabjchem.orgacs.org

Substituents can be introduced on the acridine ring itself or on the N-substituent. For example, a methoxy (B1213986) group (an EDG) can be present at the 2-position of the acridine ring. arabjchem.orgresearchgate.net Similarly, various EWGs like nitro (NO2), cyano (CN), and carboxylic acid (COOH) can be introduced on the N-phenyl ring of 9-anilinoacridine derivatives. google.com

The following table summarizes some examples of N-substituted 9-aminoacridine derivatives with EWGs and EDGs.

| Compound Name | Substituent on Acridine Core | N-Substituent | Substituent Type |

| 9-[(4'-Methyl)phenylamino]acridine | Unsubstituted | 4-methylphenyl | EDG (on N-substituent) |

| 2-Methoxy-9-[(4'-methyl)phenylamino]acridine | 2-methoxy | 4-methylphenyl | EDG (on acridine core and N-substituent) |

| N-(2-nitrophenyl)acridin-9-amine | Unsubstituted | 2-nitrophenyl | EWG (on N-substituent) |

| N-(2,4-dinitrophenyl)acridin-9-amine | Unsubstituted | 2,4-dinitrophenyl | EWG (on N-substituent) |

| 4-(acridin-9-ylamino)-3-nitrobenzoic acid | Unsubstituted | 4-carboxy-2-nitrophenyl | EWG (on N-substituent) |

Data sourced from google.comarabjchem.org

Synthesis of Hybrid Molecules (e.g., Acridine-Thiosemicarbazone Conjugates)

Hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties, such as thiosemicarbazones, have been synthesized. These hybrids are designed to potentially exhibit synergistic or novel biological activities.

A common synthetic route to acridine-thiosemicarbazone derivatives starts with the preparation of 9-acridinaldehyde. This can be achieved by the oxidation of 9-methylacridine. nih.gov The 9-acridinaldehyde is then condensed with various substituted thiosemicarbazides to yield the final (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives. nih.govresearchgate.net The required thiosemicarbazides are themselves synthesized by reacting different aryl isothiocyanates with hydrazine (B178648) hydrate (B1144303). nih.gov

Another approach involves the synthesis of acridinyl acylthiourea derivatives. nih.gov This method starts with a naphtho-fused acridinyl skeleton, which is converted to an isothiocyanate. This intermediate is then condensed with aryl hydrazides to produce the target compounds. nih.gov

The following table presents examples of synthesized acridine-thiosemicarbazone derivatives.

| Starting Acridine Derivative | Reactant | Final Hybrid Molecule Type |

| 9-Acridinaldehyde | Substituted thiosemicarbazides | (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives |

| Naphtho-fused acridinyl isothiocyanate | Aryl hydrazides | Acridinyl acylthiourea derivatives |

| Acridin-9-yl isothiocyanate | 1,1-diphenylhydrazine | 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one (after further steps) |

Control and Analysis of Tautomeric Forms in Acridin-9-amines

Acridin-9-amines can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these tautomers can be influenced by the solvent and the nature of the substituent at the exocyclic nitrogen atom. The study and control of this tautomerism are crucial as the different forms can exhibit distinct physicochemical and biological properties. researchgate.net

Spectroscopic investigations, including absorption and fluorescence spectroscopy, are primary tools for analyzing the tautomeric equilibrium. nih.govuniver.kharkov.ua The different electronic structures of the amino and imino tautomers lead to distinct spectral signatures. For example, the amino form typically displays a vibronic structure characteristic of a fully aromatic system. univer.kharkov.ua

Theoretical studies, including quantum chemical calculations, are also employed to predict the relative stabilities of the tautomers in both the ground and excited states. nih.govuniver.kharkov.ua These calculations can provide insights into the thermodynamic and spectral data. nih.gov

Research has shown that for some N-substituted acridin-9-amines, the imino form is predominant in the ground state. nih.gov However, upon photoexcitation, the equilibrium can shift, and the amino form may become the more stable or emissive species. nih.gov For instance, with certain substituents, the imino tautomer may be preferred in the ground state, while the amino form is favored in the excited state. nih.govuniver.kharkov.ua

The ability of some acridin-9-amines to undergo tautomeric transformations in both the ground and excited states, coupled with their interactions with different solvents, makes them potential spectral probes for environmental properties. nih.govuniver.kharkov.ua

The following table summarizes the predominant tautomeric forms of some acridin-9-amine derivatives in the ground state.

| Compound | Predominant Tautomeric Form in the Ground State |

| 9-(methoxyamino)acridine | Imino |

| 9-hydrazinoacridine | Imino |

| N-(2-chloroethyl)acridin-9-amine | Co-existence of amino and imino forms |

| N-(5-methylpyridin-2-yl)acridin-9-amine | Co-existence of amino and imino forms |

Data sourced from nih.gov

Investigations into Molecular Interactions of Acridin 9 Amine Hydrochloride

Protein Binding Studies and Mechanisms

Interaction with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport of various endogenous and exogenous substances. The interaction between acridin-9-amine hydrochloride (referred to as 9AA-HCl in some studies) and these proteins has been characterized using spectroscopic and molecular modeling techniques.

Spectroscopic studies have confirmed that this compound forms stable ground state complexes with both BSA and HSA. researchgate.net Evidence for this complexation is derived from techniques such as absorption spectroscopy, where hyperchromism in the absorption band of BSA is observed upon interaction with the this compound, indicating the formation of a complex. researchgate.net

The binding stoichiometry, which describes the number of ligand molecules that bind to a single protein molecule, differs between the two serum albumins. For Bovine Serum Albumin, the binding stoichiometry is 1:1. researchgate.net In contrast, Human Serum Albumin can bind to this compound in a 1:2 ratio, indicating that HSA can accommodate more than one ligand molecule. researchgate.net This difference in stoichiometry suggests significant site heterogeneity and differential binding modes between the two proteins. Docking analyses have revealed that the binding site pocket in HSA is substantially larger (approximately 1.7 times) than that in BSA, which likely accounts for the higher binding stoichiometry observed with HSA. researchgate.net

| Protein | Binding Stoichiometry (Protein:Ligand) | Key Finding |

| Bovine Serum Albumin (BSA) | 1:1 | Binds a single molecule of this compound. researchgate.net |

| Human Serum Albumin (HSA) | 1:2 | Can accommodate two molecules of this compound, suggesting a larger binding pocket. researchgate.net |

Thermodynamic analysis provides insight into the primary forces driving the binding interaction. The binding of this compound to BSA and HSA is governed by different thermodynamic principles. The interaction with BSA is primarily an enthalpy-driven process. researchgate.net This suggests that forces such as hydrogen bonding and van der Waals interactions play a significant role in the formation of the BSA-ligand complex.

| Protein | Primary Driving Force | Implied Interaction Forces |

| Bovine Serum Albumin (BSA) | Enthalpy (ΔH) | Hydrogen bonds, van der Waals forces researchgate.net |

| Human Serum Albumin (HSA) | Entropy (ΔS) | Hydrophobic interactions researchgate.net |

The binding of this compound can induce conformational changes in the secondary and tertiary structures of serum albumins. Circular dichroism (CD) spectroscopy has been employed to monitor these structural alterations. The CD spectra of both BSA and HSA show changes upon interaction with the ligand, indicating that the binding event leads to modifications in the protein's structure. researchgate.net Such ligand-induced structural changes can potentially affect the biological functions of the proteins.

Binding to Other Physiological Proteins (e.g., Hemoglobin)

Beyond serum albumins, the interaction of this compound with hemoglobin (HHb), the oxygen-transporting protein in red blood cells, has also been investigated. Spectroscopic data reveal that this compound forms a stable ground state complex with hemoglobin. nih.gov

Calorimetric studies have shown that the binding of this compound to hemoglobin is an endothermic process, meaning it absorbs heat from the surroundings. nih.gov The binding is characterized as being entropy-driven, similar to its interaction with HSA. nih.gov This suggests that hydrophobic interactions are a key factor in the stabilization of the hemoglobin-ligand complex. Furthermore, the interaction induces conformational changes in the hemoglobin molecule, as demonstrated by circular dichroism and fluorescence spectroscopy, which can lead to alterations in its α-helical content. nih.gov

| Parameter | Finding for Hemoglobin Interaction |

| Complex Formation | Forms a stable ground state complex. nih.gov |

| Thermodynamics | Endothermic and entropy-driven process. nih.gov |

| Structural Changes | Induces conformational changes and alters α-helicity. nih.gov |

Interaction with Regulatory Proteins (e.g., Forkhead Box Protein P3 - FoxP3)

In addition to transport proteins, this compound has been found to interact with regulatory proteins, such as the Forkhead Box Protein P3 (FoxP3). FoxP3 is a crucial transcription factor for the development and function of regulatory T cells (Tregs).

Studies have demonstrated that 9-amino-acridine derivatives can directly bind to the FoxP3 protein. nih.gov This binding was confirmed using techniques like surface plasmon resonance (SPR) analysis. nih.gov The consequence of this direct interaction is significant; it interferes with the ability of FoxP3 to bind to DNA. nih.gov By disrupting the FoxP3-DNA interaction, this compound and its analogs can inhibit the gene regulation that is dependent on FoxP3, ultimately leading to a downregulation of Treg functions. nih.gov

Direct Protein-Ligand Association Studies

Direct binding studies have been instrumental in elucidating the mechanism of action for this compound and related compounds. Surface Plasmon Resonance (SPR) analysis has been employed to measure the binding affinity between these small molecules and the FoxP3 protein. nih.gov In these studies, various 9-amino-acridine analogs, including this compound, were screened for their ability to bind directly to FoxP3. nih.gov

The results of these low-molecular-weight compound screenings revealed a direct correlation between the compounds' ability to downregulate FoxP3 expression in cells and their affinity for the FoxP3 protein. nih.gov Specifically, analogs that demonstrated a strong capacity to reduce FoxP3 levels also exhibited a measurable affinity for the FoxP3 protein in SPR assays. nih.gov Further analysis confirmed concentration-dependent binding and allowed for the calculation of dissociation constant (KD) values, which were found to be consistent with the half-maximal inhibitory concentrations (IC50) observed in cell-based assays. nih.gov This suggests that the regulatory effect of these 9-amino-acridine compounds on FoxP3 is likely due to their direct physical interaction with the protein. nih.gov

| Compound | LogP | Purity (%) |

|---|---|---|

| This compound | 4.742 | 98.8% |

| MP3 | 5.259 | 92.8% |

| MP4 | 0.783 | 100% |

Interference with Protein-DNA Binding Activities (e.g., FoxP3-DNA)

A primary mechanism through which this compound and its analogs exert their effects is by disrupting the interaction between the FoxP3 protein and its DNA binding sites. nih.gov This interference with a critical regulatory function has been demonstrated through various in vitro assays.

Electrophoretic mobility shift assays (EMSAs) have been utilized to directly visualize the impact of these compounds on the formation of the FoxP3-DNA complex. nih.gov These experiments have shown that certain 9-amino-acridine derivatives can inhibit the binding of FoxP3 to DNA in a concentration-dependent manner. nih.gov

To quantify this inhibitory activity, an AlphaScreen-based assay was developed to measure the interaction between FoxP3 and DNA. nih.gov This high-throughput method confirmed that specific 9-amino-acridine compounds are potent inhibitors of FoxP3-DNA binding, with IC50 values in the low micromolar range. nih.gov These findings strongly support the hypothesis that the direct interference with FoxP3's DNA binding activity is a key component of the mechanism of action for these compounds. nih.gov

The functional consequences of this interference have been further investigated through chromatin immunoprecipitation (ChIP) followed by real-time PCR (RT-PCR). nih.gov These experiments revealed that treatment with a 9-amino-acridine analog significantly reduced the binding of the FoxP3 protein to the promoter regions of its target genes, such as STAT3. nih.gov This reduction in DNA binding was accompanied by a corresponding downregulation of the expression of FoxP3-dependent genes, including CD25, STAT3, and CTLA4. nih.gov Collectively, these findings indicate that 9-amino-acridines primarily function by inhibiting the DNA-binding activity of FoxP3, thereby disrupting its regulation of downstream gene expression. nih.gov

| Compound | IC50 (µM) |

|---|---|

| QDD | 2 |

| MP4 | 0.37 |

Mechanistic Studies of Biological Activities in Vitro and in Silico

Enzyme Inhibition Profiles and Mechanistic Elucidation

Acridin-9-amine, the core structure of acridin-9-amine hydrochloride, and its derivatives have been the subject of extensive research due to their interactions with key cellular enzymes involved in DNA topology and maintenance. These interactions are central to their biological activities. The planar tricyclic ring system of the acridine (B1665455) molecule allows it to intercalate between the base pairs of DNA, a fundamental step that often precedes enzyme inhibition. This section details the mechanisms through which this compound and related compounds inhibit DNA topoisomerases, telomerase, and Poly(ADP-ribose) polymerase (PARP).

Acridin-9-amine and its derivatives are recognized as potent inhibitors of both type I and type II DNA topoisomerases. These enzymes are crucial for resolving topological challenges in the genome that arise during replication, transcription, and recombination by catalyzing the transient cleavage and re-ligation of DNA strands. The inhibitory action of acridine compounds can be broadly categorized into two types: catalytic inhibition and topoisomerase poisoning. While catalytic inhibitors prevent the enzyme from performing its function, topoisomerase poisons stabilize the transient enzyme-DNA cleavage complex, leading to persistent DNA strand breaks.

The primary mechanism by which many 9-aminoacridine (B1665356) derivatives exert their cytotoxic effects is through topoisomerase poisoning. This process involves the stabilization of the covalent intermediate known as the "cleavage complex," which is formed between the topoisomerase enzyme and the DNA strand.

For Topoisomerase II , which introduces double-strand breaks, 9-aminoacridine derivatives have been shown to act as poisons. The planar acridine ring intercalates into the DNA at the site of cleavage. This intercalation is thought to interfere with the re-ligation of the broken DNA strands, effectively trapping the enzyme on the DNA. This results in a stable ternary complex (Inhibitor-DNA-Topoisomerase II), which can obstruct the progression of replication forks and transcription machinery, ultimately leading to cytotoxic double-strand breaks.

Table 4.1.1.1: Mechanistic Insights into Topoisomerase Poisoning by 9-Aminoacridine Derivatives

| Enzyme Target | Molecular Action | Consequence |

| Topoisomerase I | Stabilization of the enzyme-DNA adduct. | May be a non-lethal poisoning event, contributing to overall cellular stress nih.govinspiralis.com. |

| Topoisomerase II | Intercalation into DNA at the cleavage site, preventing re-ligation. | Formation of a stable ternary complex, leading to persistent double-strand breaks and cytotoxicity. |

The activity of topoisomerases is commonly assessed in vitro using DNA supercoiling and relaxation assays. In these assays, a supercoiled plasmid DNA substrate is incubated with the topoisomerase enzyme in the presence and absence of an inhibitor.

Topoisomerase I relaxes supercoiled DNA in an ATP-independent manner.

Topoisomerase II also relaxes supercoiled DNA, but this process is dependent on ATP.

Table 4.1.1.2: Expected Results of this compound in DNA Relaxation Assays

| Assay Component | Expected Observation in the Presence of Inhibitor |

| Substrate | Supercoiled plasmid DNA |

| Enzyme | Topoisomerase I or Topoisomerase II |

| Inhibitor | This compound |

| Outcome | Reduced conversion of supercoiled DNA to relaxed topoisomers. The supercoiled form remains prominent on the agarose (B213101) gel. |

A unique and essential function of type II topoisomerases is the decatenation of interlinked, replicated daughter chromosomes. This process is vital for proper chromosome segregation during mitosis. The inhibition of this activity can be monitored in vitro using a decatenation assay, which typically employs kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes.

When active topoisomerase II is added to kDNA, it resolves the network into individual minicircles, which can be separated by gel electrophoresis. Topoisomerase II inhibitors, including 9-aminoacridine derivatives, prevent this decatenation process. The inhibitory effect is observed as the persistence of the kDNA network at the origin of the gel, with a corresponding reduction in the release of monomeric circles. This indicates that the catalytic cycle of the enzyme is blocked.

Table 4.1.1.3: Expected Results of this compound in Topoisomerase II Decatenation Assay

| Assay Component | Expected Observation in the Presence of Inhibitor |

| Substrate | Catenated kinetoplast DNA (kDNA) |

| Enzyme | Topoisomerase II |

| Inhibitor | This compound |

| Outcome | Inhibition of the release of individual minicircles from the kDNA network. The high molecular weight catenated DNA fails to enter the agarose gel. |

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. This makes telomerase an attractive target for anticancer therapies.

Acridine derivatives have been investigated as telomerase inhibitors. The primary mechanism of action for many of these compounds is the stabilization of G-quadruplex structures. Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures. The formation and stabilization of G-quadruplexes at the 3'-overhang of telomeres can physically block the access of telomerase to its substrate, thereby inhibiting its activity. The planar aromatic surface of the acridine molecule is well-suited to stack on top of the G-quadruplex, enhancing its stability. While this is a proposed mechanism for many acridine-based compounds, specific studies detailing the direct inhibition of telomerase by this compound are limited.

Table 4.1.2: Proposed Mechanism of Telomerase Inhibition by Acridine Derivatives

| Target Structure | Mechanism of Inhibition |

| Telomeric G-quadruplex | Stabilization of the G-quadruplex structure at the chromosome ends. |

| Consequence | Steric hindrance preventing telomerase from binding to the telomere, thus inhibiting telomere elongation. |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP-1, the most abundant member, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.

Some studies on 9-aminoacridine derivatives have noted the cleavage of PARP as an indicator of apoptosis (programmed cell death). This is often a downstream event in the apoptotic cascade initiated by DNA damage, such as that caused by topoisomerase poisons. However, direct enzymatic inhibition of PARP by this compound has not been extensively documented in the available literature. Therefore, while this compound can lead to cellular events that involve PARP, it is not typically classified as a direct PARP inhibitor in the same vein as compounds like olaparib. The observed PARP cleavage is more likely a consequence of the DNA damage response triggered by topoisomerase inhibition, rather than a direct enzymatic interaction.

Table 4.1.3: Relationship between this compound and PARP

| Interaction Type | Observation | Mechanistic Implication |

| Direct Inhibition | Not well-documented for this compound. | The compound is not primarily considered a direct PARP inhibitor. |

| Indirect Effect | Cleavage of PARP is observed in cells treated with 9-aminoacridine derivatives. | This is a marker of apoptosis, likely triggered by the DNA damage caused by topoisomerase poisoning. |

Protein Kinase Modulation

Acridine derivatives are recognized for their ability to interfere with various metabolic processes, including the modulation of protein kinases. The planar structure of the acridine molecule allows it to interact with a variety of biological targets. This includes the inhibition of protein kinases that are crucial components of intracellular signaling pathways. Specifically, the action of 9-aminoacridine-based compounds has been linked to the inhibition of the PI3K/AKT/mTOR pathway, which is heavily populated with protein kinases essential for cell growth and survival.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The acridine scaffold is a well-established pharmacophore for the inhibition of cholinesterases, enzymes critical for the breakdown of neurotransmitters. 9-Aminoacridine and its derivatives have long been identified as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Research has quantified the inhibitory potential of 9-Aminoacridine monohydrochloride monohydrate against these enzymes, demonstrating its activity. One study determined its half-maximal inhibitory concentration (IC50) for AChE to be 1.43 µM and for BChE to be 0.16 µM, indicating a higher potency against BChE. nih.gov

Monoamine Oxidase (MAO)-B Inhibition

The inhibitory effect of the core 9-aminoacridine structure on monoamine oxidase B (MAO-B) is not extensively documented. However, studies on a closely related derivative, 1,2,3,4-tetrahydro-9-aminoacridine (THA), also known as tacrine, have explored this activity. Research on rat striatal enzymes found that THA acts as a reversible and competitive inhibitor of both MAO-A and MAO-B. nih.gov The inhibition of MAO-B was notably weak, with an inhibition constant (Ki) reported to be greater than 500 µM. nih.gov

Cellular Pathway Modulation and Gene Regulation

Beyond direct enzyme inhibition, this compound and its analogs modulate complex cellular signaling cascades and gene expression, impacting fundamental processes such as cell proliferation, survival, and immune response.

Influence on PI3K/AKT/mTOR Signaling Pathways

Studies have demonstrated that 9-aminoacridine-based compounds can target and inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cellular growth, proliferation, and survival. The mechanism of action involves the inhibition of this pro-survival pathway, which contributes to the selective toxicity of these compounds toward tumor cells. Research indicates that treatment with 9-aminoacridine can lead to the downregulation of a specific catalytic subunit of the PI3K family, p110 gamma. This, in turn, inhibits the downstream AKT/mammalian target of rapamycin (B549165) (mTOR) pathway.

Modulation of NF-κB and p53 Signaling Cascades

9-aminoacridine and its derivatives have been shown to possess the ability to simultaneously modulate two pivotal signaling pathways often deregulated in cancer: the nuclear factor-kappaB (NF-κB) and p53 pathways. These compounds can suppress the pro-survival NF-κB signaling cascade while concurrently activating the p53 tumor suppressor pathway. This dual activity is linked to the compound's impact on the PI3K/AKT/mTOR pathway, which feeds back to modulate both NF-κB and p53, thereby promoting an anti-proliferative cellular environment.

Regulatory T Cell Function Downregulation via FoxP3 Interference

A significant mechanism of action for 9-aminoacridines involves the modulation of the immune system, specifically by targeting regulatory T cells (Tregs). Tregs are crucial for maintaining immune homeostasis, but they can also inhibit anti-tumor immunity. A subset of 9-amino-acridines, including the parent compound of this compound, has been found to selectively downregulate Treg suppressive functions. nih.gov

The primary mechanism for this effect is the direct interference with the Forkhead box P3 (FoxP3) transcription factor, a key lineage-defining molecule for Tregs. nih.gov These acridine compounds interfere with the DNA-binding activity of FoxP3, which in turn inhibits FoxP3-dependent gene regulation. nih.gov This leads to a reduction in FoxP3 expression and a subsequent blockade of Treg suppressive functions, which can enhance anti-tumor immune responses. nih.gov Studies measuring the inhibition of Treg proliferation showed that this compound (referred to as QDD) had an IC50 of 2.1 µM. nih.gov

Data Tables

Table 1: Cholinesterase Inhibition by 9-Aminoacridine Monohydrochloride Monohydrate

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 1.43 ± 0.18 |

| Butyrylcholinesterase (BChE) | 0.16 ± 0.05 |

Data sourced from a high-throughput screening study. nih.gov

Table 2: Inhibition of T-Cell Proliferation by this compound (QDD)

| Cell Type | IC50 (µM) |

| Regulatory T cells (Tregs) | 2.1 |

| CD4+ Effector T cells (Teffs) | 4.3 |

| CD8+ Effector T cells (Teffs) | 6.7 |

Data reflects the concentration required to inhibit 50% of cell proliferation, showing a degree of selectivity toward Tregs. nih.gov

Photophysical and Photochemical Processes

This compound, also known as 9-aminoacridine hydrochloride, is a highly fluorescent compound whose photophysical and photochemical behaviors are central to its applications. Upon absorption of light, the molecule is promoted to an electronically excited state, from which several competing relaxation pathways can occur. These processes, including proton transfer, aggregation, and electron transfer, are highly sensitive to the molecule's local environment.

The photophysical properties of acridin-9-amine are intrinsically linked to its protonation state. The molecule can exist in different forms depending on the pH of the medium: the neutral 9-aminoacridine (I), the singly protonated 9-aminoacridinium (B1235168) (II) where the ring nitrogen is protonated, and a doubly protonated ion (III) in strongly acidic solutions. ias.ac.in Spectroscopic studies reveal distinct absorption and emission spectra for each species, indicating different excited state behaviors. ias.ac.in

The dynamics between these protonated forms in the excited state are crucial. The lifetimes of the neutral and singly-protonated species are nearly identical, while the doubly protonated species exhibits a significantly longer lifetime. ias.ac.in This variation in excited-state lifetime suggests that protonation directly influences the rates of radiative and non-radiative decay pathways. The interplay between these different ionic species in the excited state constitutes a form of excited state proton dynamics, where the distribution of excited molecules among these states can be influenced by solvent properties and local pH.

A study on a derivative of 9-aminoacridine also highlights the role of tautomeric forms, such as enol-imine and keto-amine equilibria, in the excited state. nih.gov The decay kinetics in different solvents revealed multiple lifetime components, suggesting the presence of different emissive species, including tautomers, in the excited state. nih.gov

Table 1: Photophysical Properties of Acridin-9-amine Species

| Species | Common Form | Excited State Lifetime Characteristics |

|---|---|---|

| 9-aminoacridine (I) | Neutral | Similar to singly-protonated form ias.ac.in |

| 9-aminoacridinium (II) | Hydrochloride salt | Similar to neutral form ias.ac.in |

| Doubly protonated ion (III) | Strongly acidic medium | Considerably higher than neutral or singly-protonated forms ias.ac.in |

In solution, this compound can form ground-state aggregates or dimers, which significantly alters its photophysical behavior. This dimerization leads to a pronounced hypochromism (a decrease in molar absorptivity) in the absorption spectrum, accompanied by a small excitonic red shift. ias.ac.in

Upon excitation, a dynamic equilibrium between the monomeric and dimeric forms is established. Steady-state and time-resolved fluorescence studies have confirmed the presence of a monomer-dimer equilibrium in the excited state. ias.ac.in It is established that the formation of excimers (excited-state dimers) originates from these ground-state dimers. ias.ac.in At room temperature, these ground-state dimers can undergo a thermally-activated radiationless conversion or a geometrical rearrangement in the excited state to form the excimer. ias.ac.in The quenching of the monomer fluorescence at higher concentrations is not a simple process and is influenced by this transient monomer-dimer interaction. ias.ac.in

An excimer is an excited-state dimer formed between an excited monomer and a ground-state monomer. For this compound, excimer formation is characterized by the appearance of a new, red-shifted emission band at higher concentrations. While the monomer exhibits a distinct fluorescence peak around 460 nm, the excimer emission appears at approximately 535 nm. ias.ac.in

The stability and formation of this excimer are highly dependent on the medium. This phenomenon is observed not only in homogeneous aqueous solutions but also in various confined media such as cetyltrimethyl ammonium (B1175870) bromide (CTAB) micelles, Triton-X, crown ethers, and cyclodextrins. ias.ac.in The confinement within these structures can facilitate the association of monomers, promoting excimer formation. ias.ac.in

Molecular modeling provides insight into the structure of these species. The excimer is significantly stabilized by the locking of two monomer units via four hydrogen bonds formed between the amino hydrogens and the imino nitrogen atoms of the acridine rings. This is a more stable configuration than the ground-state dimer, which is held by only two such hydrogen bonds. ias.ac.in This enhanced stability in the excited state drives the excimer formation process.

Table 2: Fluorescence Emission Maxima of this compound

| Species | Typical Emission Maximum (λmax) | Conditions |

|---|---|---|

| Monomer | ~460 nm | Low concentration ias.ac.in |

| Excimer | ~535 nm | High concentration / Confined media ias.ac.in |

An electronically excited molecule is simultaneously a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart. youtube.com This fundamental principle means that an excited state can either donate an electron or accept an electron, depending on the properties of a nearby molecule (a quencher). youtube.com This process is known as photoinduced electron transfer (PET).

The aminoacridinium scaffold, the core of this compound, possesses favorable electrochemical and photophysical properties that make it an effective component in PET processes. rsc.orgnih.gov As a class of compounds, aminoacridinium salts are employed as organophotoredox catalysts, a role that explicitly relies on their ability to mediate electron transfer upon photoexcitation. rsc.orgnih.gov

In its excited state, acridin-9-amine can act as an electron donor , transferring an electron to a suitable acceptor molecule, resulting in the formation of the acridin-9-amine radical cation. youtube.com Conversely, it can also function as an electron acceptor , receiving an electron from a suitable donor molecule to form the acridin-9-amine radical anion. youtube.com This dual capability to both donate and accept electrons underpins its utility in a broad range of photochemical reactions, where its specific role is determined by the redox potentials of the other reactants present in the system.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Interaction Profiles

The potency and selectivity of acridin-9-amine derivatives can be significantly altered by the introduction of various substituents on the acridine (B1665455) ring and the 9-amino group. These modifications can affect the molecule's electronic properties, steric hindrance, and ability to interact with biological macromolecules.

The position and chemical nature of substituents on the acridine ring play a pivotal role in determining the biological activity of these compounds.

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the acridine ring can significantly impact biological activity. Electron-donating groups, which increase the electron density of the aromatic system, can enhance the interaction of these molecules with DNA. mdpi.com For instance, studies have shown that acridine derivatives with electron-donating groups at the 7- or 8-position exhibit higher activity, possibly due to more effective DNA interaction. rsc.org Conversely, electron-withdrawing groups, such as nitro groups, can also be crucial for activity. mdpi.com These groups pull electron density from the ring, which can influence the molecule's reactivity and binding properties. youtube.comwikipedia.org The presence of a nitro group at specific positions has been linked to the anticancer activity of some derivatives. mdpi.com

Specific Substituent Effects:

7-methoxy group: The presence of a 7-methoxy group is a key feature in some biologically active acridine derivatives. mdpi.com

Nitro groups: The position of a nitro group is critical. For example, a 1-nitro derivative has been shown to have a strong inhibitory effect on RNA biosynthesis and to bind covalently to DNA, suggesting its biological activity is more dependent on crosslinking than intercalation. nih.govdocumentsdelivered.com The presence of a nitro group is a feature of the anticancer drug Nitracrine. mdpi.com

Halogens: The introduction of a chlorine atom into the acridine ring of 9-aminoacridine (B1665356) has been found to increase both frameshift mutagenicity and DNA binding affinity. nih.gov

Steric Effects: The size and position of substituents can also have a significant impact. For example, in a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives, a detrimental steric effect was observed for substituents at position 7. acs.orgnih.govacs.org

Table 1: Influence of Acridine Ring Substituents on Biological Activity

| Substituent | Position | Effect on Biological Activity | Probable Mechanism |

| Electron-donating groups | 7 or 8 | Increased activity rsc.org | Enhanced DNA interaction mdpi.comrsc.org |

| Electron-withdrawing groups | Varies | Can be crucial for activity mdpi.com | Altered reactivity and binding properties youtube.comwikipedia.org |

| 7-methoxy | 7 | Key feature for activity mdpi.com | Specific interactions with biological targets |

| Nitro group | 1 | Strong inhibition of RNA biosynthesis nih.govdocumentsdelivered.com | Covalent DNA binding and crosslinking nih.govdocumentsdelivered.com |

| Chlorine | Varies | Increased mutagenicity and DNA binding nih.gov | Altered electronic properties and intercalation |

| Bulky substituents | 7 | Detrimental steric effect acs.orgnih.govacs.org | Hindrance of binding to target sites |

Modifications to the side chain attached to the 9-amino position of the acridine ring are a common strategy to modulate the biological activity of these compounds.

Basic Side Chains: The presence of one or two basic side chains is a crucial feature for the activity and selectivity of many acridine derivatives. mdpi.com These side chains, often containing tertiary amines, are important for mediating the inhibition of prion protein (PrPSc) formation and are a key structural feature of the antimalarial drug quinacrine. researchgate.net

Length of Alkyl Linkers: The length of the alkyl chain linking the acridine core to a terminal group can significantly influence cytotoxicity. rsc.org Studies on quinacrine analogues have shown that the length of the alkyl linker attached to the 9-amino group greatly influences antiprion activity. researchgate.net For some derivatives, an increase in the linker chain length between the acridine and a benzene (B151609) ring led to a modest reduction in cytotoxic activity. researchgate.netnih.gov

Amino Acid Incorporation: The incorporation of amino acids into the side chain can also modulate biological activity. The length of the amino acid side chain has been identified as a key factor affecting both the toxicity and activity of N-(9-acridinyl) amino acid derivatives. mdpi.com

Other Side Chain Modifications: The nature of the substituent on the distal tertiary amino group of the alkyl side chain is another important determinant of antiprion activity. researchgate.net The introduction of a benzyl group on the 9-amino function of 9-amino-1,2,3,4-tetrahydroacridine derivatives generally leads to lower inhibitory potency against acetylcholinesterase. acs.org

Table 2: Effects of Side Chain Modifications on Biological Activity

| Modification | Example | Effect on Biological Activity | Reference |

| Basic Side Chains | Tertiary amines | Crucial for activity and selectivity | mdpi.com |

| Alkyl Linker Length | Varied methylene units | Influences cytotoxicity and antiprion activity | rsc.orgresearchgate.net |

| Amino Acid Incorporation | N-(9-acridinyl) amino acids | Affects toxicity and activity | mdpi.com |

| Substituents on Distal Amine | Varied groups | Important for antiprion activity | researchgate.net |

Many of the biological effects of acridin-9-amine derivatives are attributed to their ability to interact with DNA. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. rsc.org

The introduction of certain substituents can enhance this interaction. For instance, the presence of a chlorine atom on the acridine ring of 9-aminoacridine increases its DNA binding affinity. nih.gov In contrast, the introduction of a methyl group reduces the intercalative DNA binding affinity. nih.gov The acridine moiety itself is considered to "anchor" the molecule to DNA, contributing to its efficacy. nih.gov

Acridin-9-amine and its derivatives are known to inhibit a variety of enzymes, and their chemical structure is a key determinant of their inhibitory potency.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): 9-Aminoacridine and its derivatives are well-known inhibitors of these enzymes, which are important targets in the treatment of Alzheimer's disease. nih.gov For 9-amino-1,2,3,4-tetrahydroacridine (tacrine) analogues, a favorable electron-attracting effect is exerted by substituents in positions 6 and 7, while a detrimental steric effect is observed for substituents in position 7. acs.orgnih.govacs.org

Topoisomerases: Some acridine derivatives act as topoisomerase inhibitors, which is a key mechanism of their anticancer activity. rsc.org For example, the anticancer drug amsacrine (B1665488) is a topoisomerase II poison. frontiersin.org

Other Enzymes: Acridine derivatives have also been shown to inhibit other enzymes, including telomerase and cyclin-dependent kinases. mdpi.com

Table 3: Structure-Enzyme Inhibition Relationships

| Enzyme Target | Structural Features Favoring Inhibition |

| Acetylcholinesterase (AChE) | Electron-attracting groups at positions 6 and 7 of the tetrahydroacridine ring acs.orgnih.govacs.org |

| Topoisomerase II | Specific substitutions on the acridine ring and side chain, as seen in amsacrine frontiersin.org |

Role of Tautomeric Forms in Binding Properties and Efficacy

Acridin-9-amines can exist in two tautomeric forms: the amino form and the imino form. researchgate.netnih.gov The equilibrium between these two forms can be influenced by factors such as the solvent and the nature of substituents. nih.gov The ability to exist in these two forms is thought to be related to their effectiveness, as the heterocyclic nitrogen can act as either an acceptor or a donor, which can radically affect the molecule's binding properties. researchgate.net

Each tautomeric form has a unique distribution of electrostatic potential, which is an important factor in their interactions with and recognition by other molecules. researchgate.net The tautomeric state can also influence the molecule's spectroscopic properties and its behavior in the excited state. nih.govuniver.kharkov.ua For some derivatives, the imino form is preferred in the ground state, while the amino form is the emitting species in the excited state. nih.gov This dynamic interplay between tautomeric forms adds another layer of complexity to the structure-activity relationships of acridin-9-amine derivatives.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to acridin-9-amine and its derivatives to predict molecular properties and reactivity.

DFT calculations are employed to determine key electronic descriptors that govern the reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests that a molecule is more reactive as it requires less energy to be excited. irjweb.comscirp.org

For acridine (B1665455) derivatives, including 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303), these parameters have been computationally analyzed. researchgate.net Global reactivity descriptors such as ionization potential (approximated as -EHOMO) and electron affinity (approximated as -ELUMO) can be derived from these orbital energies, providing a theoretical framework to understand the molecule's tendency to donate or accept electrons. researchgate.netnih.gov

Table 1: Calculated Electronic Descriptors for Acridine Derivatives Note: Specific values can vary based on the DFT functional and basis set used in the calculation.

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron (ionization potential) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron (electron affinity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | The minimum energy required to remove an electron | Measures the tendency to become a positive ion |

| Electron Affinity (A) | The energy released when an electron is added | Measures the tendency to become a negative ion |

Acridin-9-amine can exist in two tautomeric forms: the amino form and the imino form. Theoretical calculations at the DFT level have been instrumental in evaluating the thermodynamic stability of these tautomers. researchgate.netresearchgate.net Studies have shown that while molecules retaining the amino constitution are often thermodynamically more stable, the relative stability can be influenced by the solvent and substituents on the exocyclic nitrogen atom. researchgate.netresearchgate.net

Computational results suggest the possibility of the coexistence of both amino and imino tautomers, with the imino form being thermodynamically preferred for some derivatives in the ground state. researchgate.netuniver.kharkov.uanih.gov The energy differences between these forms can be precisely calculated, providing insight into the equilibrium state under various conditions. researchgate.net

DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scispace.comnih.gov For 9-aminoacridine, quantum crystallography and periodic DFT calculations have been used to compare the geometries of its neutral and protonated (hydrochloride) forms. nih.gov Protonation at the heterocyclic nitrogen atom, as occurs in acridin-9-amine hydrochloride, significantly alters the electron density distribution around the amine group and changes intermolecular interactions within the crystal structure. nih.gov These computational studies provide detailed descriptions of bond lengths and angles, revealing how protonation stabilizes the crystal structure through strong hydrogen bonds. nih.gov The analysis of HOMO and LUMO energy levels also explains the charge transfer interactions that can occur within the molecule, which is crucial for its biological activity. scirp.org

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. dergipark.org.tr This method is critical for understanding the mechanism of action of drug-like molecules such as acridin-9-amine derivatives. jscimedcentral.comnih.gov

Docking simulations have been successfully used to predict how 9-aminoacridine derivatives bind to various biological targets. For instance, studies on novel 9-aminoacridines with potential antimalarial activity identified key binding interactions with plasmepsin I and II, which are essential enzymes for the malaria parasite. researchgate.net These simulations revealed that the derivatives form crucial interactions with specific amino acid residues in the active site, such as Val76, Thr218, Asp215, and Asp32. researchgate.net

Similarly, research has shown that 9-amino-acridines can directly bind to the transcription factor FoxP3, interfering with its DNA-binding activity and downregulating its function. nih.gov Docking helps visualize how the acridine scaffold fits into the binding pocket of the protein, guiding the design of more potent and selective inhibitors. The ability of the planar acridine ring system to intercalate between DNA base pairs is another primary mode of interaction, particularly relevant for its activity as a topoisomerase inhibitor. jscimedcentral.com

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. dergipark.org.tr Lower binding energy values typically indicate a more stable complex and higher affinity.

In studies of 9-anilinoacridine (B1211779) derivatives targeting Topoisomerase II, docking calculations yielded Glide scores ranging from -5.58 to -7.78, comparing favorably to the standard compound ledacrine (-5.24). jscimedcentral.com These scores are calculated based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. ijper.org For other 3,9-disubstituted acridines, binding constants (KB) for their intercalation with DNA were calculated to be in the range of 2.81–9.03 × 104 M−1. nih.gov Such quantitative predictions are vital for structure-activity relationship (SAR) studies, helping to prioritize which novel compounds should be synthesized and tested experimentally. jscimedcentral.com

Table 2: Examples of Calculated Binding Affinities for Acridine Derivatives Against Various Targets

| Compound Type | Target | Metric | Value Range |

|---|---|---|---|

| N-Phenyl pyrazole substituted 9-anilinoacridines | Topoisomerase II | Glide Score | -5.58 to -7.78 |

| Oxazine substituted 9-anilinoacridines | Topoisomerase II | Glide Score | -5.7 to -8.06 |

| Novel 9-aminoacridine derivatives | Plasmepsin II | Binding Energy (kcal/mol) | Similar to or higher than co-crystallized ligands |

| 3,9-disubstituted acridines | ctDNA | Binding Constant (KB) | 2.81–9.03 × 104 M−1 |

| Quinacrine (a 9-aminoacridine analog) | FoxP3-DNA Interaction | IC50 | 2 µM |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathways

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound and to elucidate the intricate pathways of its binding to biological macromolecules such as DNA and proteins. These simulations model the atomic-level movements of the compound and its target over time, providing a dynamic view of the interaction.

One of the primary applications of MD simulations for this compound has been to study its intercalation into DNA. nih.gov These simulations reveal the conformational changes that both the acridine molecule and the DNA undergo to accommodate the binding. The planar, tricyclic ring system of acridine is crucial for this intercalation, allowing it to slide between the base pairs of the DNA double helix. nih.gov MD studies can map the energy landscape of this process, identifying the most stable intercalated conformations and the transition states involved in the binding and unbinding pathways. For example, simulations have been used to analyze the physical basis for the neighbor-exclusion principle, which posits that intercalation typically occurs at every other base-pair site. nih.gov

Furthermore, MD simulations have been employed to investigate the interaction of 9-aminoacridine derivatives with other biological targets, such as the transcription factor FoxP3. These studies have shown that certain 9-aminoacridines can interfere with the DNA-binding activity of FoxP3. nih.gov By simulating the compound's interaction with the DNA-binding domain of the protein, researchers can identify key amino acid residues involved in the binding and understand how the compound disrupts the protein-DNA complex. This provides a mechanistic basis for the observed biological effects, such as the downregulation of FoxP3-regulated gene expression. nih.gov

The protonation state of the acridine nucleus, particularly at the heterocyclic nitrogen, is known to be critical for its biological activity. MD simulations can take into account the influence of protonation on the molecule's electronic properties and its interactions with its environment. nih.gov The protonated form of this compound can form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which stabilizes the bound complex. nih.gov Simulations can explore how this protonation affects the conformational flexibility of the molecule and the dynamics of its binding.

Table 1: Key Applications of Molecular Dynamics Simulations for this compound

| Application Area | Research Focus | Key Insights |

|---|---|---|

| DNA Intercalation | Conformational changes of acridine and DNA during binding. | Elucidation of stable intercalated states and binding pathways. |

| Protein-Ligand Interaction | Binding to transcription factors like FoxP3. | Identification of key residues and mechanism of action. |

| Effect of Protonation | Influence of protonation on molecular properties and binding. | Understanding the role of electrostatic interactions in complex stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. collaborativedrug.com For this compound and its analogs, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic and toxic effects, thereby guiding the design of more potent and selective derivatives.

QSAR models are developed by correlating various physicochemical properties or structural descriptors of the molecules with their experimentally determined biological activities. These descriptors can include electronic properties (such as Hammett parameters), steric parameters (like molar refractivity), and hydrophobic characteristics (such as the partition coefficient, logP). nih.gov

A significant body of QSAR research on 9-aminoacridine derivatives has focused on their anticancer activity. nih.govresearchgate.netfrontiersin.org These studies have revealed that the nature and position of substituents on the acridine ring and the 9-amino group are critical for cytotoxicity. nih.gov For instance, a comparative QSAR analysis of 9-anilinoacridines, a class of compounds that includes the anticancer drug amsacrine (B1665488), demonstrated the importance of electron-releasing substituents for antitumor activity against L1210 leukemia. nih.gov The presence of steric terms in the QSAR equations suggested the involvement of a protein receptor, likely topoisomerase II, in the mechanism of action. nih.govnih.gov

QSAR models have also been successfully applied to predict the interaction of 9-aminoacridine derivatives with DNA. One study developed a QSAR equation for a series of 9-(pyridin-2'-yl)-aminoacridines, showing that electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. nih.gov This was attributed to the stabilization of the cationic character of the acridine nucleus at physiological pH, leading to stronger electrostatic attraction to the DNA phosphate backbone. nih.gov

Furthermore, the principles of SAR have been applied to understand the activity of 9-aminoacridine compounds against other biological targets, including their use as antibacterial and antiprion agents. umn.eduresearchgate.netresearchgate.net For example, a study on variously substituted 9-aminoacridine compounds against scrapie-infected neuroblastoma cells found that the efficacy was influenced by substituents on both the distal tertiary amine and the acridine heterocycle. umn.eduresearchgate.net

Table 2: Examples of QSAR/SAR Findings for 9-Aminoacridine Derivatives

| Biological Activity | Key Structural Determinants | Reference Compound(s) |

|---|---|---|

| Anticancer (Leukemia) | Electron-releasing substituents on the anilino ring. | Amsacrine and other 9-anilinoacridines. |

| DNA Binding | Electron-withdrawing groups on a 9-pyridinyl substituent. | 9-(Pyridin-2'-yl)-aminoacridines. |

| Antiprion | Substituents on the distal tertiary amine and the acridine ring. | Quinacrine and related compounds. |

| Antibacterial | The planar acridine structure and the nature of side chains. | Various synthesized 9-aminoacridine derivatives. |

These predictive models not only help in understanding the mechanism of action but also serve as a valuable tool in virtual screening and the rational design of new acridine-based therapeutic agents with improved activity and reduced toxicity. nih.gov

Specialized Applications in Research and Development

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the acridine (B1665455) scaffold is central to its use in developing probes and chemosensors. These tools are designed to detect and quantify specific analytes through changes in their fluorescent signal upon interaction.

Derivatives of acridine are utilized as fluorescent sensors for the detection of biologically significant molecules. For instance, novel acridine-based fluorescence sensors have been designed and synthesized to detect amino acid anions in aqueous solutions. These sensors can operate through a "turn-on" fluorescence mechanism. In one study, an acridine-alaninol conjugate was used to create a complex with Copper(II) ions (Cu²⁺), which initially quenched the fluorescence. Upon the introduction of amino acid anions, the Cu²⁺ was sequestered by the amino acid, leading to the restoration of fluorescence and enabling ratiometric detection.

The same principles that allow for the detection of amino acids can be applied to the broader field of anion sensing. Acridine-based complexes, such as those involving Cu²⁺, can exhibit selective signaling behavior. The initial "ON-OFF" signaling occurs when the acridine derivative binds to the metal cation, quenching fluorescence. This ensemble can then act as a reversible "OFF-ON" sensor for specific anions that have a higher affinity for the metal cation, thereby displacing the acridine probe and restoring its fluorescence. This allows for selective detection of certain anions in a solution.

Acridine derivatives have been developed as polarity-sensitive fluorescent probes. The fluorescence emission spectrum of these probes can shift significantly with changes in solvent polarity. For example, a probe developed from 9-acridine carboxaldehyde showed a red shift in its maximum emission wavelength from 553 nm in a nonpolar solvent to 594 nm in a polar one, accompanied by a 38-fold increase in fluorescence intensity. This sensitivity to the microenvironment's polarity allows such probes to be used for monitoring changes in intracellular polarity within biological systems. While specific studies focusing solely on acridin-9-amine hydrochloride for amine vapor detection are less common, the principle of fluorescence quenching or enhancement upon interaction with amine groups is a known phenomenon that can be exploited for sensor development. For example, nanofibers fabricated from other organic molecules have demonstrated enhanced fluorescence sensing of amine vapors.

Conjugation with Nanoparticles for Enhanced Molecular Delivery and Probing

To improve delivery into cells and enhance therapeutic or diagnostic efficacy, this compound can be conjugated with nanoparticles. This approach leverages the physical and chemical properties of nanomaterials for better transport and targeting.